molecular formula C13H14N2O2 B12285138 (r)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

(r)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No.: B12285138
M. Wt: 230.26 g/mol
InChI Key: SFCZUCPTDYRUIK-LLVKDONJSA-N
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Description

®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a cyanophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a cyanophenyl moiety.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors. It can also serve as a probe for investigating metabolic pathways and cellular processes.

Medicine

In medicine, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The cyanophenyl group and piperidine ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyanophenyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.

    1-(4-Cyanophenyl)piperidine-2-carboxylic acid: Another positional isomer with the carboxylic acid group at the 2-position.

    1-(4-Cyanophenyl)piperidine-3-carboxamide: A related compound where the carboxylic acid group is replaced by a carboxamide group.

Uniqueness

®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the cyanophenyl group and the carboxylic acid group at the 3-position of the piperidine ring provides distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(3R)-1-(4-cyanophenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)/t11-/m1/s1

InChI Key

SFCZUCPTDYRUIK-LLVKDONJSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C2=CC=C(C=C2)C#N)C(=O)O

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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